molecular formula C9H8ClNO2S B11874873 4-chloro-1-(methylsulfonyl)-1H-indole CAS No. 88131-69-5

4-chloro-1-(methylsulfonyl)-1H-indole

Cat. No.: B11874873
CAS No.: 88131-69-5
M. Wt: 229.68 g/mol
InChI Key: UNERFDDGYIEHDU-UHFFFAOYSA-N
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Description

4-chloro-1-(methylsulfonyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound this compound is characterized by a chlorine atom at the 4th position and a methylsulfonyl group at the 1st position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(methylsulfonyl)-1H-indole typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the indole ring undergoes chlorination and sulfonylation. The reaction conditions often include the use of chlorinating agents like thionyl chloride (SOCl₂) and sulfonylating agents such as methylsulfonyl chloride (CH₃SO₂Cl) under acidic or basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(methylsulfonyl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-chloro-1-(methylsulfonyl)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1-(methylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The chlorine and methylsulfonyl groups can influence the compound’s reactivity and binding affinity to biological molecules. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-(methylsulfonyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methylsulfonyl group makes it a versatile compound for various synthetic and research applications .

Biological Activity

4-Chloro-1-(methylsulfonyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on various studies and research findings.

This compound can be synthesized through several methods involving chlorination and sulfonylation of indole derivatives. The compound's structure allows it to engage in various biological interactions, making it a candidate for drug development.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, a study evaluated a series of indole-based sulfonohydrazide derivatives, including 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide. This compound showed significant inhibition against estrogen receptor-positive breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-468), with IC50 values of 13.2 μM .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. A study reported that related indole derivatives exhibited activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 5 to 10 μg/mL against these pathogens, indicating strong antibacterial properties .

Neuroprotective Effects

In the context of neurological diseases, compounds similar to this compound have been investigated for their potential in treating neurodegenerative disorders like Parkinson's disease. The structural characteristics of halogenated indoles suggest they may act as effective agents in neuroprotection due to their ability to modulate neurotransmitter systems .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Protein Synthesis : Studies indicate that indole derivatives can inhibit protein synthesis pathways, which is crucial for bacterial growth and survival .
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their neuroprotective effects by reducing oxidative stress in neuronal cells .
  • Biofilm Disruption : Certain compounds derived from this scaffold have shown efficacy in disrupting biofilm formation in bacteria, enhancing their effectiveness against persistent infections .

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of this compound and its derivatives:

StudyCompoundActivityResults
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideAnticancerIC50 = 13.2 μM against MCF-7
Various indole derivativesAntimicrobialMIC = 5–10 μg/mL against MRSA
Indole derivativesNeuroprotectivePotential application in Parkinson's disease

Properties

CAS No.

88131-69-5

Molecular Formula

C9H8ClNO2S

Molecular Weight

229.68 g/mol

IUPAC Name

4-chloro-1-methylsulfonylindole

InChI

InChI=1S/C9H8ClNO2S/c1-14(12,13)11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,1H3

InChI Key

UNERFDDGYIEHDU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=CC2=C1C=CC=C2Cl

Origin of Product

United States

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